molecular formula C10H15N3OS2 B5818204 N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5818204
M. Wt: 257.4 g/mol
InChI Key: WOEWVUCFBKRTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as CP-724714, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide works by inhibiting the activity of EGFR and HER2, which are both receptor tyrosine kinases (RTKs) that play a key role in cell growth and proliferation. By inhibiting these RTKs, N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can block the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of EGFR and HER2 in cancer development and progression. However, one limitation of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is that it may not be effective in all types of cancer, and its effectiveness may vary depending on the specific genetic mutations present in the cancer cells.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of focus is the development of combination therapies that include N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and other targeted therapies or immunotherapies. Another area of focus is the development of biomarkers that can predict which patients are most likely to benefit from N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide treatment. Finally, there is ongoing research on the development of new tyrosine kinase inhibitors that may be more effective than N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in certain types of cancer.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves a multi-step process that starts with the reaction of cyclopentylamine with ethyl chloroacetate to form N-cyclopentylglycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-cyclopentylglycine thioamide. The final step involves the reaction of N-cyclopentylglycine thioamide with 5-methyl-1,3,4-thiadiazol-2-ylamine to form N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide.

Scientific Research Applications

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are both involved in the development and progression of cancer. Preclinical studies have shown that N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-7-12-13-10(16-7)15-6-9(14)11-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWVUCFBKRTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.